3,4-Dibromobenzenethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDUVMUODNTCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561904 | |
| Record name | 3,4-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126190-12-3 | |
| Record name | 3,4-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3,4 Dibromobenzenethiol
Precursor-Based Synthetic Approaches to Aromatic Thiols
Traditional synthesis of aromatic thiols often involves the chemical modification of functionalized benzene (B151609) derivatives. These precursor-based methods are well-established and provide reliable routes to 3,4-dibromobenzenethiol.
Routes Involving Brominated Benzene Derivatives
A primary and versatile precursor for the synthesis of this compound is 3,4-dibromoaniline (B1580990). The Sandmeyer reaction provides a classic route where the amino group of 3,4-dibromoaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, to introduce the thiol functionality. Subsequent hydrolysis of the intermediate xanthate yields the desired this compound.
Another important precursor-based method is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of phenols to thiophenols. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, the corresponding 3,4-dibromophenol (B166983) would first be converted to an O-aryl thiocarbamate. This is typically achieved by reacting the phenol (B47542) with a dialkylthiocarbamoyl chloride in the presence of a base. The resulting O-(3,4-dibromophenyl) dialkylthiocarbamate is then subjected to thermal rearrangement, which proceeds via a four-membered cyclic transition state, to yield the S-(3,4-dibromophenyl) dialkylthiocarbamate. organic-chemistry.orgwikipedia.org The driving force for this intramolecular migration is the formation of the more thermodynamically stable carbon-oxygen double bond from a carbon-sulfur double bond. organic-chemistry.org Finally, hydrolysis of the S-aryl thiocarbamate furnishes this compound.
Reductive Pathways for Dibromobenzenethiol Synthesis
Reductive methods offer an alternative avenue for the preparation of this compound, primarily starting from sulfonyl chlorides or disulfides. One common precursor is 3,4-dibromobenzenesulfonyl chloride. The reduction of the sulfonyl chloride to the corresponding thiol can be accomplished using various reducing agents. A classic method involves the use of zinc dust and an acid, such as sulfuric acid. This approach provides a straightforward conversion of the sulfonyl chloride functionality to a thiol group.
Another reductive strategy involves the cleavage of a disulfide bond. The precursor for this route is bis(3,4-dibromophenyl) disulfide. This disulfide can be reduced to two equivalents of this compound using a variety of reducing agents. Common reagents for this transformation include sodium borohydride, triphenylphosphine, or even metallic zinc in an acidic medium.
Catalytic Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of carbon-sulfur bonds to produce aryl thiols has been a significant area of development in this regard.
Nickel-Catalyzed Reactions in Thiol Formation
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. d-nb.infonih.govethz.ch While specific examples for the direct synthesis of this compound are not extensively documented, the general principles of nickel-catalyzed thiolation of aryl halides are applicable. nih.govethz.ch A potential route could involve the cross-coupling of 1,2,4-tribromobenzene (B129733) with a sulfur source in the presence of a suitable nickel catalyst and ligand. The challenge in such a reaction would be to achieve regioselective substitution at the desired position. Nickel-catalyzed reductive coupling of aryl halides with a sulfur source, such as thiosulfonates, also presents a viable synthetic strategy. d-nb.info
Analogous Catalytic Transformations in Aryl Thiol Synthesis
While nickel catalysis is promising, other transition metals like copper and palladium are also widely used for aryl thiol synthesis and provide valuable analogous strategies. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are well-established for the formation of diaryl sulfides and can be adapted for the synthesis of aryl thiols from aryl halides. Similarly, palladium-catalyzed C-S cross-coupling reactions, building upon the principles of Buchwald-Hartwig amination, have been developed for the efficient synthesis of a wide range of aryl thiols. These catalytic systems offer a broad scope and functional group tolerance, suggesting their potential applicability to the synthesis of this compound from appropriate brominated precursors.
Green Chemistry Principles in Thiophenol Production
The application of green chemistry principles to the synthesis of thiophenols aims to reduce the environmental impact of these processes. Key areas of focus include the use of efficient and recyclable catalysts, the replacement of hazardous solvents, and the improvement of atom economy.
Solvent choice is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and contribute to environmental pollution. The exploration of greener solvents, such as water, or even solvent-free reaction conditions, is a major goal. rsc.orgnih.govrsc.org Water is an ideal green solvent due to its non-toxic nature, non-flammability, and abundance. rsc.orgnih.govrsc.org
Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. This minimizes the generation of byproducts and waste.
| Synthetic Approach | Precursor | Key Reagents/Catalysts | General Reaction Type |
| Precursor-Based (Sandmeyer) | 3,4-Dibromoaniline | NaNO₂, H⁺, Potassium Ethyl Xanthate | Diazotization and Nucleophilic Substitution |
| Precursor-Based (Newman-Kwart) | 3,4-Dibromophenol | Dialkylthiocarbamoyl chloride, Heat | O- to S-Aryl Rearrangement |
| Reductive Pathway | 3,4-Dibromobenzenesulfonyl chloride | Zinc dust, Acid | Reduction of Sulfonyl Chloride |
| Reductive Pathway | Bis(3,4-dibromophenyl) disulfide | NaBH₄ or PPh₃ | Disulfide Bond Cleavage |
| Catalytic (Potential) | 1,2,4-Tribromobenzene | Nickel Catalyst, Ligand, Sulfur Source | Cross-Coupling Reaction |
Development of Environmentally Conscious Catalytic Processes
The cornerstone of green chemistry in the synthesis of aryl thiols, including this compound, lies in the use of efficient and recyclable catalytic systems. These systems aim to replace stoichiometric reagents, operate under milder conditions, and utilize less hazardous materials. Transition-metal-catalyzed cross-coupling reactions are at the forefront of these developments, offering robust and versatile routes to C–S bond formation.
Palladium-Catalyzed Thiolation: Palladium complexes are highly effective for the cross-coupling of aryl halides with a sulfur source. For the synthesis of this compound, a potential pathway involves the reaction of 1,2,4-tribromobenzene with a thiolating agent in the presence of a palladium catalyst. Modern methodologies focus on the use of highly active and stable catalysts that can be used in low loadings and recycled. For instance, palladium nanoparticles supported on materials like MCM-41 have demonstrated high efficiency and reusability in C-S coupling reactions. beilstein-journals.org
Copper-Catalyzed Reactions: Copper-catalyzed C–S cross-coupling reactions, often referred to as Ullmann-type reactions, represent another economically viable and environmentally benign route. These reactions can utilize a variety of sulfur sources, including elemental sulfur, which is an inexpensive and readily available reagent. organic-chemistry.org The use of copper nanoparticles as catalysts can further enhance reaction rates and facilitate catalyst recovery and reuse. organic-chemistry.org
Below is a comparative overview of different catalytic systems applicable to the synthesis of aryl thiols.
| Catalyst System | Precursor Example | Sulfur Source | Key Advantages | Challenges |
| Palladium-based | 1,2,4-Tribromobenzene | Thiolating agents (e.g., sodium hydrosulfide) | High efficiency, broad substrate scope | Cost, potential for metal contamination in the product |
| Nickel-based | 1,2,4-Tribromobenzene | Thiols | Lower cost than palladium, effective for less reactive halides | Sensitivity to air and moisture for some catalysts |
| Copper-based | 1,2,4-Tribromobenzene | Elemental sulfur, thiols | Low cost, environmentally friendly metal | Can require higher reaction temperatures |
Table 1: Comparison of Catalytic Systems for Aryl Thiol Synthesis
Waste Minimization Strategies in Thiophenol Synthesis
A key aspect of green chemistry is the minimization of waste, which can be achieved through various strategies, including improving atom economy, using recyclable reagents and solvents, and converting byproducts into valuable materials.
Atom Economy: The concept of atom economy is central to designing waste-free chemical processes. jocpr.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov In the context of this compound synthesis, moving from classical multi-step procedures that generate significant inorganic salt waste to catalytic C-H activation/thiolation of 1,2-dibromobenzene (B107964) would represent a significant improvement in atom economy.
Recyclable Catalysts and Solvents: The use of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, simplifies the separation and recycling of the catalyst, thereby reducing waste and production costs. researchgate.net Furthermore, the replacement of volatile organic compounds (VOCs) with greener solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. researchgate.net
Byproduct Valorization: Traditional thiophenol synthesis can generate byproducts that require disposal. A holistic green chemistry approach involves exploring potential applications for these byproducts. For example, in syntheses that produce disulfide intermediates, these can be isolated and utilized in other chemical processes. Research into the valorization of waste streams from industrial chemical production is an active area, with the potential to turn waste into valuable co-products. energy.gov
The following table outlines key waste minimization strategies and their potential application in the synthesis of this compound.
| Strategy | Description | Application to this compound Synthesis |
| High Atom Economy Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com | Utilizing C-H activation/thiolation of 1,2-dibromobenzene instead of substitution reactions on more substituted precursors. |
| Recyclable Catalysts | Employing catalysts that can be easily separated from the reaction mixture and reused in subsequent batches. mdpi.com | Using palladium, nickel, or copper nanoparticles on solid supports. beilstein-journals.orgorganic-chemistry.org |
| Green Solvents | Replacing hazardous and volatile organic solvents with more environmentally benign alternatives. researchgate.net | Performing catalytic reactions in water, supercritical fluids, or ionic liquids. |
| Process Intensification | Using technologies like microreactors or flow chemistry to improve reaction efficiency and reduce waste. | Continuous flow synthesis of this compound could lead to better process control and reduced byproduct formation. |
Table 2: Waste Minimization Strategies in Thiophenol Synthesis
By integrating these environmentally conscious catalytic processes and waste minimization strategies, the synthesis of this compound can be made more sustainable, aligning with the principles of green chemistry and contributing to a more environmentally responsible chemical industry.
Advanced Chemical Transformations and Reactivity of 3,4 Dibromobenzenethiol
Nucleophilic and Electrophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group in 3,4-dibromobenzenethiol exhibits a dual reactivity profile, capable of acting as both a potent nucleophile and, under specific conditions, an electrophilic center. This reactivity is influenced by the electronic effects of the two bromine atoms on the benzene (B151609) ring.
The S-H bond of thiols, including this compound, can readily participate in insertion reactions, particularly with carbenes or carbenoids generated from diazo compounds. This transformation allows for the direct formation of a new carbon-sulfur bond, providing a straightforward route to functionalized thioethers. These reactions can be promoted thermally, photochemically, or through catalysis. nih.govresearchgate.netrsc.org
Recent advancements have focused on developing milder and more efficient protocols for S-H insertion reactions. For instance, visible-light-promoted, metal-free S-H functionalization of thiols with aryl diazoacetates has been demonstrated. researchgate.net This approach offers a green and efficient alternative to traditional metal-catalyzed methods. Furthermore, electrochemical methods are emerging as a powerful tool for carbenoid insertion into S-H bonds, operating at room temperature without the need for catalysts or ligands. rsc.org
Table 1: Examples of S-H Bond Insertion Reactions with Substituted Thiophenols
| Thiophenol Derivative | Diazo Compound | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Methylthiophenol | Ethyl 2-diazoacetate | Rh₂(OAc)₄, CH₂Cl₂ | Ethyl 2-((4-tolyl)thio)acetate | 95 |
| 4-Chlorothiophenol | Methyl 2-diazo-2-phenylacetate | Visible light, Eosin Y | Methyl 2-((4-chlorophenyl)thio)-2-phenylacetate | 88 |
The thiol group of this compound, and more commonly its conjugate base, the thiolate, can act as a versatile ligand for a wide range of transition metals, including palladium, copper, and gold. nih.govd-nb.infoawuahlab.comresearchgate.netsemanticscholar.org The resulting metal-thiolate complexes can exhibit interesting structural features and catalytic activities. The nature of the metal-sulfur bond can range from predominantly covalent to more ionic, influencing the stability and reactivity of the complex.
In the context of catalysis, thiolate ligands can play several roles. They can act as ancillary or "spectator" ligands, modifying the electronic and steric properties of the metal center to tune its catalytic activity. mdpi.commdpi.com Alternatively, they can be directly involved in the catalytic cycle, for instance, by participating in redox processes or acting as a proton shuttle. The presence of the two bromine atoms on the aromatic ring of this compound can influence the electronic properties of the sulfur atom, thereby modulating the strength of its coordination to the metal center and the resulting catalytic performance.
Table 2: Coordination Complexes of Substituted Thiophenols with Various Metals
| Thiophenol Ligand | Metal Precursor | Resulting Complex | Application |
|---|---|---|---|
| 2,4,6-Triisopropylbenzenethiol | [Pd(dba)₂] | [Pd(SC₆H₂-2,4,6-iPr₃)₂(PPh₃)] | Catalyst for C-S cross-coupling |
| 4-Methoxybenzenethiol | CuI | [Cu(SC₆H₄-4-OMe)]n | Precursor for C-S coupling reactions |
This table provides examples of coordination complexes formed with various substituted thiophenols to demonstrate the ligand properties of this class of compounds. Specific complexes with this compound are not detailed in the provided search results.
Directed Functionalization of the Dibrominated Aromatic Core
The two bromine atoms on the aromatic ring of this compound serve as valuable handles for further synthetic modifications, primarily through substitution and cross-coupling reactions. The ability to selectively functionalize one bromine atom over the other is a key challenge and opportunity in the synthetic utility of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the sites of the bromine atoms. rsc.orgwikipedia.orgyoutube.comacsgcipr.orgnih.govnih.govfishersci.canih.govmdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the catalyst.
The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and outcome of these reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step. youtube.comacsgcipr.orgbeilstein-journals.org In Sonogashira couplings, a copper co-catalyst is often used, although copper-free conditions have also been developed. pitt.eduorganic-chemistry.orgrsc.org
A critical aspect of the functionalization of this compound is the regioselectivity of the cross-coupling reactions. The two bromine atoms are in chemically distinct environments, which can lead to preferential reaction at one site over the other. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions. rsc.orgnih.govrsc.orgoregonstate.edukit.edursc.org
In general, for dihalogenated benzenes, oxidative addition of the palladium catalyst is often favored at the more electron-deficient or less sterically hindered C-Br bond. The thiol group, being an ortho/para directing group, can influence the electron density at the adjacent carbon atoms. In the case of this compound, the C-4 bromine is para to the thiol group, while the C-3 bromine is meta. This electronic differentiation might be exploited to achieve regioselective functionalization. Furthermore, the choice of the palladium catalyst's ligand can play a crucial role in controlling the regioselectivity. For instance, in the Sonogashira coupling of certain diiodopurines, the use of monodentate phosphine ligands favored reaction at one position, while bidentate ligands promoted coupling at the other. rsc.org
Table 3: Factors Influencing Regioselectivity in Cross-Coupling of Dihaloarenes
| Factor | Influence on Regioselectivity | Example Reaction |
|---|---|---|
| Electronic Effects | The more electron-deficient C-X bond is generally more reactive towards oxidative addition. | Suzuki coupling of 3,5-dichloropyridazine (B104411) often occurs at the C-3 position. nih.gov |
| Steric Hindrance | The less sterically hindered C-X bond is typically more accessible to the catalyst. | Suzuki coupling of ortho-substituted dihalobenzenes often favors reaction at the less hindered position. |
| Ligand Effects | The nature of the ligand on the palladium catalyst can direct the reaction to a specific site. | Sonogashira coupling of 2,8-diiodopurines shows catalyst-controlled regioselectivity. rsc.org |
| Substituent Effects | The presence of directing groups on the aromatic ring can influence the site of reaction. | In some dibromobenzenes, an adjacent alkene can deactivate the proximate C-Br bond towards oxidative addition. rsc.orgoregonstate.edu |
This table outlines general principles of regioselectivity in cross-coupling reactions of dihaloarenes. The specific regiochemical behavior of this compound would require experimental investigation.
Catalytic Roles of Thiophenol Derivatives in Organic Reactions
While this compound itself is not typically employed as a catalyst, its derivatives, particularly its metal complexes, have the potential to act as catalysts in various organic transformations. The combination of a soft sulfur donor with a transition metal can lead to unique catalytic properties. mdpi.commdpi.commdpi-res.com
Thiolate-ligated metal complexes have been explored as catalysts in a range of reactions, including cross-coupling reactions. nih.govmdpi.comnih.gov The electronic properties of the thiolate ligand, which can be tuned by the substituents on the aromatic ring, can have a significant impact on the catalytic activity of the metal center. The electron-withdrawing bromine atoms in this compound would be expected to decrease the electron-donating ability of the sulfur atom, which could in turn affect the stability and reactivity of the corresponding metal complex. This modulation of electronic properties could be harnessed to develop catalysts with specific activities and selectivities.
Organocatalysis in Photoredox Decarboxylative Couplings
Organocatalysis merged with photoredox catalysis has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This dual catalytic system often utilizes an organic dye as a photocatalyst that, upon visible light irradiation, can initiate single-electron transfer (SET) processes.
In the context of decarboxylative couplings, carboxylic acids are employed as readily available and stable radical precursors. The general mechanism typically involves the oxidation of the photocatalyst by an external oxidant, followed by an SET from the carboxylate to the excited photocatalyst. This generates a carboxyl radical that readily undergoes decarboxylation to form a carbon-centered radical. This radical can then be engaged in various coupling reactions.
While specific examples involving this compound are not available, the presence of the thiol group and the carbon-bromine bonds on the aromatic ring could offer unique reactivity. The thiol could potentially participate in the catalytic cycle or require protection, while the C-Br bonds could be sites for subsequent cross-coupling reactions.
Thiophenol-Catalyzed Amide Bond Formation Mechanisms
Thiophenols have been demonstrated to be effective catalysts for the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. The catalytic activity of thiophenols in these reactions is attributed to their ability to activate carboxylic acids or their derivatives, facilitating nucleophilic attack by an amine.
One proposed mechanism involves the formation of a thioester intermediate. The thiophenol reacts with an activated carboxylic acid, such as an acyl chloride or an anhydride, to generate a highly reactive thioester. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid derivative, leading to the formation of the amide bond and regeneration of the thiophenol catalyst.
Another potential mechanism involves the thiophenol acting as a proton shuttle, facilitating the proton transfers that are crucial in the tetrahedral intermediate breakdown during amide formation. The acidic nature of the thiol proton and the nucleophilicity of the thiolate anion can both play a role in accelerating the reaction. For this compound, the electron-withdrawing bromine atoms would increase the acidity of the thiol proton, potentially enhancing its catalytic activity in certain mechanisms.
Cooperative Catalysis in Complex Annulation Reactions
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation with higher efficiency and selectivity than either catalyst alone, is a rapidly developing area of research. In complex annulation reactions, which involve the formation of multiple bonds and a new ring system in a single operation, cooperative catalysis can enable the construction of intricate molecular architectures.
These catalytic systems can involve a combination of metal catalysts, organocatalysts, and/or biocatalysts. For instance, a Lewis acid and a Brønsted base can work cooperatively to activate both the electrophile and the nucleophile in an annulation reaction. This dual activation can lower the energy barrier of the reaction and control the stereochemical outcome.
Although no specific cooperative catalytic annulation reactions involving this compound have been reported, its structure presents interesting possibilities. The thiol group could act as a nucleophile or be transformed into a directing group, while the bromine atoms could serve as handles for subsequent functionalization of the newly formed ring system. The development of a cooperative catalytic system that utilizes the unique electronic and steric properties of this compound could lead to novel and efficient syntheses of complex heterocyclic compounds.
Applications of 3,4 Dibromobenzenethiol in Contemporary Chemical Science
Role in Advanced Organic Synthesis
The structural attributes of 3,4-Dibromobenzenethiol make it a significant intermediate and building block in the creation of complex organic structures. The presence of both a thiol group and bromo atoms allows for a range of chemical transformations. The thiol group can be utilized for coupling reactions, while the bromine atoms serve as reactive sites for substitution reactions, enabling the construction of more elaborate molecules. smolecule.com
Key Intermediate in Pharmaceutical Precursor Synthesis
In the pharmaceutical industry, the development of novel active pharmaceutical ingredients (APIs) often relies on the availability of specialized chemical intermediates. Organosulfur compounds, in particular, are vital components in many pharmaceuticals. beilstein-journals.org this compound serves as a key precursor in the synthesis of more complex molecules that are foundational to certain drug candidates. The thiol (-SH) group can undergo various reactions, such as alkylation or arylation, to form new carbon-sulfur bonds, a common linkage in many pharmaceutical agents. Furthermore, the bromine atoms can be replaced or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build the carbon skeleton of a target drug molecule. This dual reactivity makes it an efficient starting point for creating diverse molecular scaffolds for drug discovery programs.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reactions | Potential Application in Synthesis |
|---|---|---|
| Thiol (-SH) | Nucleophilic substitution, Oxidation, Coupling | Formation of thioethers, disulfides; attachment to molecular scaffolds |
Building Block for Complex Organic Molecule Construction
The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of novel materials and therapeutics. semanticscholar.org this compound functions as an important building block in this endeavor. Its defined stereochemistry and multiple reactive sites allow chemists to introduce a dibrominated, sulfur-containing aromatic ring into a larger molecular architecture. This is particularly useful in constructing polycyclic or heterocyclic systems where precise control over substituent placement is critical. The ability to selectively react either the thiol or the bromine atoms provides a strategic advantage in multi-step syntheses, allowing for the sequential and controlled addition of different molecular fragments. beilstein-journals.orgnih.gov
Applications in Agrochemical Development
The development of new agrochemicals, such as pesticides and herbicides, is crucial for modern agriculture. The biological activity of these compounds is highly dependent on their molecular structure. Aromatic and halogenated compounds often exhibit potent bioactivity. While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant to the field. The dibromophenyl group is a feature in some classes of pesticides, and the introduction of a sulfur linkage can modulate a molecule's physicochemical properties, such as its solubility, stability, and interaction with biological targets. Researchers can utilize this compound as a starting material to synthesize novel candidate molecules for screening in agrochemical discovery programs.
Contributions to Materials Science and Engineering
The unique electronic and chemical properties of this compound also lend themselves to applications in the field of materials science, from the creation of novel polymers to the functionalization of surfaces for advanced sensing technologies.
Precursor in Polymer and Specialty Material Production
In polymer chemistry, monomers with multiple reactive sites are valuable for creating cross-linked or hyperbranched polymers with unique properties. This compound can serve as such a precursor. The thiol group can participate in polymerization reactions like thiol-ene or thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. researchgate.net These reactions can be used to form poly(vinyl sulfide)s or other sulfur-containing polymers. The bromine atoms on the aromatic ring can be used for post-polymerization modification, allowing for the tuning of the material's properties, or they can be involved in polymerization reactions themselves, such as in polycondensation reactions. Aromatic thiols with bromo substituents have been explored for their potential in developing functional materials for applications in organic electronics and optoelectronics due to their electrical and light-harvesting properties. smolecule.com
Table 2: Potential Polymerization Reactions Involving this compound
| Reaction Type | Role of this compound | Resulting Polymer Type |
|---|---|---|
| Thiol-ene/Thiol-yne | Thiol source | Polythioethers, Poly(vinyl sulfide)s |
| Polycondensation | Monomer with reactive bromine sites | Aromatic polymers |
Surface Chemistry Modifications for Sensing Applications
The functionalization of surfaces is a critical step in the development of chemical and biological sensors. Thiol chemistry has been a dominant strategy for modifying noble metal surfaces, such as gold and silver, for decades. digitellinc.com The thiol group of this compound can form a strong covalent bond with these metal surfaces, creating a self-assembled monolayer (SAM). This SAM can then act as a versatile platform for further modifications. The exposed bromine atoms on the surface can be used as anchor points to attach other molecules, such as biorecognition elements (e.g., DNA, enzymes, antibodies). nih.govnih.gov This allows for the fabrication of highly specific sensors. For instance, a gold electrode functionalized with this compound could be further modified to selectively bind to a specific analyte, leading to a measurable change in an electrical or optical signal. mdpi.comtum.de
Research into Novel Biological and Chemical Probes
Fluorescent probes are indispensable tools for detecting and quantifying biologically important molecules, such as thiols, in complex environments like living cells. Abnormal levels of biological thiols (e.g., cysteine, glutathione) are linked to various diseases, making their detection crucial for diagnostics and biomedical research.
The design of fluorescent probes for thiols often relies on a "turn-on" or ratiometric mechanism. A common strategy involves linking a fluorophore to a "recognition moiety" that can selectively react with thiols. This recognition group often quenches the fluorescence of the probe. Upon reaction with a thiol, the recognition group is cleaved, restoring fluorescence.
Common reaction mechanisms employed in thiol-selective probes include:
Nucleophilic Aromatic Substitution (SNAr): Thiolates are potent nucleophiles that can attack electron-deficient aromatic rings, displacing a leaving group and uncaging a fluorophore. Groups like 2,4-dinitrobenzenesulfonyl are often used for this purpose.
Michael Addition: The thiol group can add across an electron-deficient carbon-carbon double bond (an α,β-unsaturated carbonyl system), triggering a conformational or electronic change that modulates fluorescence.
Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by thiols through a thiol-disulfide exchange reaction, separating a quencher from a fluorophore.
Although the direct synthesis of fluorescent probes from this compound is not a primary focus in existing literature, its structure could theoretically be integrated into such a probe. For instance, it could be functionalized to act as a recognition unit or be part of a larger molecular scaffold where its electronic properties, influenced by the bromine atoms, could modulate the photophysical characteristics of an attached fluorophore.
| Reaction Mechanism | Description | Typical Recognition Moiety |
|---|---|---|
| Michael Addition | Nucleophilic addition of a thiol to an α,β-unsaturated system. | Maleimide, Acrylate |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group from an electron-poor aromatic ring by a thiol. | 2,4-Dinitrophenyl ether, 2,4-Dinitrobenzenesulfonyl |
| Thiol-Disulfide Exchange | Cleavage of a disulfide bond within the probe by an analyte thiol. | Disulfide (-S-S-) bond |
| Cyclization Reaction | Reaction of a thiol with a group like an aldehyde, leading to a ring-forming reaction that releases a fluorophore. | Aldehyde, Acrylate |
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention.
The development of small-molecule inhibitors that target specific components of this pathway is a major focus of modern drug discovery. These inhibitors are typically complex molecules designed to fit into the ATP-binding pocket of the PI3K enzyme or other kinases in the cascade, thereby blocking their activity. Researchers have developed various classes of inhibitors, including pan-PI3K inhibitors (targeting multiple isoforms) and isoform-selective inhibitors that offer greater specificity and potentially fewer side effects.
Currently, there is no published research specifically identifying this compound or its simple derivatives as modulators of the PI3K pathway. The molecules found to be active against PI3K are generally larger, heterocyclic compounds synthesized to achieve high affinity and selectivity for the enzyme's active site. While simple aromatic compounds can act as enzyme inhibitors in some cases (e.g., benzenethiol (B1682325) derivatives as tyrosinase inhibitors), the structural requirements for potent PI3K inhibition are typically more complex. Future research involving fragment-based screening or the synthesis of more elaborate derivatives could potentially explore the utility of the dibromobenzenethiol scaffold in this context, but it does not represent a current line of investigation based on available data.
| Inhibitor Class | Target(s) | Therapeutic Rationale |
|---|---|---|
| Pan-PI3K Inhibitors | Multiple Class I PI3K isoforms (α, β, γ, δ) | Broad inhibition of the pathway, useful in cancers with various activating mutations. |
| Isoform-Selective Inhibitors | A specific PI3K isoform (e.g., p110α, p110δ) | Reduces off-target effects and provides targeted therapy for cancers dependent on a specific isoform. |
| Dual PI3K/mTOR Inhibitors | Both PI3K and mTOR kinases | Simultaneously blocks two critical nodes in the same pathway to prevent feedback activation. |
| AKT Inhibitors | AKT (Protein Kinase B) | Targets a key downstream effector of PI3K, effective in tumors with PI3K activation or PTEN loss. |
Computational and Theoretical Investigations of 3,4 Dibromobenzenethiol
Molecular Modeling and Simulation in Materials Design
Molecular modeling and simulation are essential for predicting how molecules assemble into larger structures and for designing new materials with specific properties. researchgate.netnih.govscirp.org These techniques bridge the gap between the properties of a single molecule and the macroscopic behavior of a material.
The structure of 3,4-dibromobenzenethiol, featuring a thiol group, an aromatic ring, and two bromine atoms, allows for a variety of non-covalent interactions that govern its self-assembly and crystal packing. Molecular modeling can be used to predict and quantify these supramolecular interactions.
Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor (S-H···A, where A is an acceptor like S, Br, or a π-system). rsc.orgnih.gov While weaker than conventional hydrogen bonds, these interactions are directional and can play a significant role in molecular recognition. rsc.orgnih.gov
Halogen Bonding: The bromine atoms on the benzene (B151609) ring can act as halogen bond donors, forming directional interactions with nucleophilic atoms (C-Br···Y, where Y is a lone pair donor like S or O). mdpi.com These interactions are increasingly recognized as a powerful tool in crystal engineering and supramolecular chemistry. mdpi.com
π-Interactions: The aromatic ring can participate in π-π stacking with other rings or in S-H/π interactions, where the thiol group interacts with the face of an adjacent aromatic ring. nih.gov
Computational studies using quantum crystallography have unraveled the nature of weak thiol hydrogen bonds, showing they have low interaction energies (around -3 to -15 kJ mol⁻¹) but exhibit clear directionality. rsc.org Molecular dynamics simulations can further explore how these interactions influence the behavior of molecules in larger systems, such as within the active site of a protein or in the formation of a thin film. rsc.org
| Interaction Type | Description | Atoms Involved in this compound | Typical Energy Range (kJ/mol) |
| Thiol Hydrogen Bond | A weak hydrogen bond where the S-H group is the donor. | S-H ··· S or S-H ··· Br | 3 - 15 rsc.org |
| Halogen Bond | An attractive interaction between an electrophilic region on a halogen atom and a nucleophile. | C-Br ··· S or C-Br ··· Br | 5 - 30 |
| S-H/π Interaction | Interaction of the thiol's hydrogen atom with the π-electron cloud of an aromatic ring. | S-H ··· π-system of benzene ring | ~10 nih.gov |
| π-π Stacking | Attraction between aromatic rings. | Benzene ring ··· Benzene ring | 5 - 10 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets to find relationships between chemical structures and their properties.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with a specific property, such as biological activity or a material characteristic. nih.gov A QSAR model is built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods, like multi-linear regression (MLR), to find an equation that best predicts the measured property. nih.govsciencepublishinggroup.com
For a series of derivatives related to this compound, a QSAR study could be performed to predict properties like their binding affinity to a specific protein, their antioxidant capacity, or their performance in an electronic device. sciencepublishinggroup.comnih.gov The first step involves calculating various molecular descriptors that quantify different aspects of the molecule's structure.
The resulting QSAR equation provides a quantitative model of the structure-property relationship, which can be used to predict the properties of new, unsynthesized compounds and to guide the design of molecules with enhanced performance. nih.gov
| Descriptor Class | Description | Examples Relevant to this compound |
| Electronic | Describe the distribution of electrons in the molecule. | Dipole moment, HOMO/LUMO energies, atomic charges (qC1, qC4). nih.gov |
| Steric | Describe the size and shape of the molecule. | Molecular weight, volume, surface area. |
| Hydrophobic | Describe the molecule's affinity for non-polar environments. | LogP (partition coefficient). sciencepublishinggroup.com |
| Topological | Numerical indices derived from the 2D graph representation of the molecule. | Connectivity indices, Wiener index. |
| Quantum Chemical | Descriptors derived from quantum mechanical calculations. | Hardness (η), Softness (S), Electrophilicity index (ω). sciencepublishinggroup.com |
Derivatives and Analogues of 3,4 Dibromobenzenethiol: Synthetic and Functional Diversity
Synthesis and Reactivity of Isomeric Dibromobenzenethiols
The positioning of the two bromine atoms on the benzene (B151609) ring significantly influences the chemical properties of dibromobenzenethiols. This section details the synthetic approaches and characteristic reactions of four such isomers.
2,4-Dibromobenzenethiol
Synthesis: The preparation of 2,4-dibromobenzenethiol can be achieved from its corresponding aniline precursor, 2,4-dibromoaniline. A common synthetic strategy involves the diazotization of the aniline followed by a Sandmeyer-type reaction or a Leuckart thiophenol reaction. In the Leuckart reaction, the diazonium salt is reacted with a xanthate, which is subsequently hydrolyzed to yield the target thiophenol.
Reactivity: 2,4-Dibromobenzenethiol can participate in various organic transformations. The thiol group can act as a nucleophile in substitution and coupling reactions. For instance, it can be S-arylated or S-alkylated under appropriate conditions. The bromine atoms on the aromatic ring are susceptible to replacement via nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of diverse functional groups.
2,5-Dibromobenzenethiol
Synthesis: A viable route to 2,5-dibromobenzenethiol begins with 1,4-dibromobenzene. Nitration of 1,4-dibromobenzene yields 1,4-dibromo-2-nitrobenzene, which is then reduced to 2,5-dibromoaniline google.comchemicalbook.com. The resulting aniline can be converted to the corresponding diazonium salt. Subsequent treatment of the diazonium salt, for example using the Leuckart thiophenol reaction, furnishes 2,5-dibromobenzenethiol wikipedia.orgorganic-chemistry.org. 2,5-dibromoaniline is a known precursor in cross-coupling reactions for the synthesis of complex molecules .
Reactivity: The reactivity of 2,5-dibromobenzenethiol is characterized by the nucleophilicity of the thiol group and the potential for the bromine atoms to engage in cross-coupling chemistry. The sulfur-centered nucleophile can react with various electrophiles researchgate.net. The presence of two bromine atoms offers opportunities for selective functionalization. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents at the 2- and 5-positions, as has been demonstrated with the related compound 2,5-dibromo-3-methylthiophene researchgate.netresearchgate.net.
2,6-Dibromobenzenethiol
Synthesis: The synthesis of 2,6-dibromobenzenethiol can be approached from 2,6-dibromoaniline chemicalbook.comchemicalbook.comnih.gov. This aniline derivative can be synthesized by the bromination of sulfanilamide followed by desulfonamidation orgsyn.org. The conversion of 2,6-dibromoaniline to the target thiophenol can be accomplished through the formation of a diazonium salt, followed by reaction with a sulfur-containing reagent in a Sandmeyer or related reaction wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.comnih.gov.
Reactivity: The steric hindrance imposed by the two ortho-bromine atoms can influence the reactivity of the thiol group in 2,6-dibromobenzenethiol. While it can still function as a nucleophile, the reaction rates may be slower compared to less hindered isomers. The bromine atoms can be substituted under specific conditions, and the compound can serve as a ligand in coordination chemistry, binding to metal centers through the sulfur atom.
3,5-Dibromobenzenethiol
Synthesis: A common and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement wikipedia.orgresearchgate.netrsc.org. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. Thus, 3,5-dibromobenzenethiol can be prepared from 3,5-dibromophenol. The precursor, 3,5-dibromoaniline, is commercially available and can also be synthesized from 3,5-dibromonitrobenzene by reduction chemicalbook.comwikipedia.orgmasterorganicchemistry.comresearchgate.netresearchgate.net.
Reactivity: The reactivity of 3,5-dibromobenzenethiol is influenced by the meta-positioning of the bromine atoms relative to the thiol group. The thiol group exhibits typical nucleophilic character. The bromine atoms are less activated towards nucleophilic aromatic substitution compared to ortho- or para-substituted isomers but can participate in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of substituted aromatic compounds.
Interactive Data Table: Isomeric Dibromobenzenethiols
| Compound Name | Molecular Formula | CAS Number | Precursor Example | Synthetic Reaction Example |
| 2,4-Dibromobenzenethiol | C₆H₄Br₂S | 18079-05-5 | 2,4-Dibromoaniline | Leuckart Thiophenol Reaction |
| 2,5-Dibromobenzenethiol | C₆H₄Br₂S | 88965-95-7 | 2,5-Dibromoaniline | Sandmeyer Reaction |
| 2,6-Dibromobenzenethiol | C₆H₄Br₂S | 62261-14-7 | 2,6-Dibromoaniline | Sandmeyer Reaction |
| 3,5-Dibromobenzenethiol | C₆H₄Br₂S | 144450-51-1 | 3,5-Dibromophenol | Newman-Kwart Rearrangement |
Functionalized Thiophenol Derivatives and Their Applications
The introduction of halogen atoms and other functional groups onto the thiophenol scaffold gives rise to a class of compounds with tailored properties and diverse applications in advanced organic synthesis and materials science.
Halogenated Thiophenols in Advanced Organic Synthesis
Halogenated thiophenols are valuable building blocks and reagents in a multitude of synthetic transformations. Their utility stems from the combined presence of a reactive thiol group and one or more halogen atoms that can be selectively functionalized.
Research Findings:
Cross-Coupling Reactions: Halogenated thiophenols are frequently employed as nucleophiles in transition metal-catalyzed cross-coupling reactions. For instance, substituted thiophenols, including those bearing halogen atoms, have been shown to be well-tolerated in palladium-catalyzed asymmetric carbonylation of alkynes, leading to the formation of axially chiral carbothioate esters acs.org. The halogen atoms on the thiophenol ring can also serve as handles for further diversification through subsequent cross-coupling reactions nih.govmdpi.comrhhz.net.
Coordination Chemistry and Catalysis: The soft nature of the sulfur atom in thiophenols makes them excellent ligands for a variety of transition metals wikipedia.org. Halogenated thiophenols can act as ligands in coordination complexes, where the electronic properties of the ligand can be fine-tuned by the nature and position of the halogen substituents researchgate.netresearchgate.netacs.org. These complexes can find applications in catalysis. The dehalogenation of halogenated thiophenols on the surface of gold nanoparticles has been studied, highlighting the role of these compounds in understanding plasmon-mediated reactions aip.orgresearchgate.net.
Materials Science: Halogenated thiophenes, which are structurally related to halogenated thiophenols, have been utilized as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to improved device efficiency rsc.org. This suggests that the electronic properties of halogenated sulfur-containing aromatic compounds can be harnessed for applications in organic electronics.
Interactive Data Table: Applications of Halogenated Thiophenols
| Application Area | Specific Use | Key Features of Halogenated Thiophenol |
| Asymmetric Catalysis | Nucleophile in Pd-catalyzed carbonylation | Tunable electronic and steric properties |
| Coordination Chemistry | Ligand for transition metals | Soft sulfur donor, modifiable electronic properties |
| Surface Chemistry | Study of plasmon-mediated reactions | Reactive C-X bond, strong interaction with metal surfaces |
| Materials Science | Potential components for organic electronics | Tailorable electronic properties |
Structural Modifications for Tunable Reactivity and Selectivity in 3,4-Dibromobenzenethiol Derivatives
The strategic modification of the this compound scaffold is a key approach to fine-tuning its chemical reactivity and directing the selectivity of its reactions. By introducing various functional groups at different positions on the benzene ring, researchers can manipulate the electronic and steric properties of the molecule, thereby influencing how it participates in chemical transformations. These modifications are crucial for designing derivatives with tailored properties for specific applications in materials science and organic synthesis.
The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the reactivity of the thiol group and the two bromine atoms. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic ring. This enhancement of electron density can activate the ring towards electrophilic substitution, although the primary influence is on the nucleophilicity of the thiol group. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density of the ring. This deactivation makes the ring less susceptible to electrophilic attack but can increase the acidity of the thiol proton, making the thiolate anion a better nucleophile in certain reactions.
The position of the substituents is equally critical in determining the regioselectivity of subsequent reactions, particularly in cross-coupling processes where the differential reactivity of the two bromine atoms can be exploited.
Manipulation of Electronic Properties
The introduction of electron-donating or electron-withdrawing groups onto the this compound framework directly impacts the electron distribution within the aromatic ring and the reactivity of the thiol and bromo functional groups.
Electron-Donating Groups (EDGs): The presence of EDGs, such as methyl (-CH₃) or methoxy (-OCH₃) groups, can enhance the nucleophilicity of the sulfur atom. This increased nucleophilicity can facilitate reactions such as S-alkylation and S-arylation. For instance, in a study focusing on the reactivity of substituted thiophenols, it was observed that electron-donating substituents increase the rate of reaction with electrophiles.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as a nitro group (-NO₂), significantly alters the reactivity profile. The strong electron-withdrawing nature of the nitro group decreases the electron density on the benzene ring, making the bromine atoms more susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the increased acidity of the thiol group can be advantageous in reactions requiring the formation of a thiolate anion.
Steric Hindrance and Regioselectivity
Beyond electronic effects, the size and position of substituents can introduce steric hindrance, which can be strategically employed to control the regioselectivity of reactions involving the two bromine atoms. The bromine atom at the 3-position is ortho to the thiol group, while the bromine at the 4-position is meta. This inherent difference in their chemical environment can be amplified by the introduction of bulky substituents.
For example, placing a bulky substituent at the 2- or 5-position can preferentially shield one of the bromine atoms, directing a cross-coupling reaction to the more accessible bromine. This principle is widely used in the regioselective functionalization of polyhalogenated aromatic compounds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of catalyst and ligands can also play a crucial role in overcoming steric barriers and achieving high regioselectivity.
Research on the regioselective double Suzuki coupling of dibrominated thiophenes has demonstrated that careful control of reaction conditions allows for the selective functionalization of one bromo position over the other. While not directly on this compound, these findings provide a strong indication of the feasibility of similar selective transformations on the benzenethiol (B1682325) scaffold.
Interactive Data Table: Impact of Substituents on Reactivity
The following interactive table summarizes the expected qualitative effects of different substituents on the reactivity and selectivity of this compound derivatives in common organic reactions.
| Substituent (at 5-position) | Electronic Effect | Expected Impact on Thiol Nucleophilicity | Expected Impact on C-Br Bond Reactivity (Cross-Coupling) | Potential for Regioselectivity |
| -H (unsubstituted) | Neutral | Moderate | Baseline | Moderate |
| -CH₃ | Electron-Donating | Increased | Slightly Increased | Moderate |
| -OCH₃ | Strong Electron-Donating | Significantly Increased | Increased | Moderate to High |
| -NO₂ | Strong Electron-Withdrawing | Decreased | Significantly Increased | High |
| -CN | Electron-Withdrawing | Decreased | Increased | High |
| -C(CH₃)₃ | Electron-Donating (Sterically Bulky) | Increased | Potentially Decreased at C-4 due to steric hindrance | High |
This ability to systematically modify the structure of this compound provides a powerful toolkit for chemists to design and synthesize novel molecules with precisely controlled chemical properties, paving the way for the development of advanced materials and complex molecular architectures.
Analytical Methodologies for Characterization and Detection in Research Contexts
Advanced Spectroscopic Techniques (excluding basic identification)
Beyond routine identification, advanced spectroscopic methods offer profound insights into the molecular structure and environment of 3,4-dibromobenzenethiol and its reaction products. These techniques probe the molecule's fundamental properties to reveal subtle structural details and connectivities.
Vibrational spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), is a powerful tool for analyzing aromatic thiols like this compound. Aromatic thiols are known to be excellent candidates for SERS analysis due to their ability to form a strong bond between the sulfur atom and plasmonic metal surfaces, such as silver (Ag) or gold (Au) nanoparticles. iphy.ac.cnnih.govelectrochemsci.org This interaction places the molecule in close proximity to the intensely enhanced electromagnetic field on the metal surface, leading to a significant amplification of its Raman signals.
For this compound, the molecule would chemisorb onto the SERS substrate via its thiol group. The resulting SERS spectrum would be dominated by vibrations of the aromatic ring, as well as the carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds. The enhancement allows for the detection of these characteristic vibrational modes with high sensitivity. In some cases, SERS experiments on aromatic thiols can induce surface photochemical reactions, such as the dimerization to form disulfides, which would be observable through the appearance of new spectral bands. iphy.ac.cn
Table 1: Hypothetical SERS Vibrational Modes for this compound
The interactive table below details the principal vibrational modes expected in the SERS spectrum of this compound adsorbed on a silver substrate.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| C-S Stretch | Thiol | 650 - 750 | Medium to Strong |
| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium |
| Aromatic Ring Breathing | Benzene (B151609) Ring | 990 - 1010 | Strong |
| C-H In-Plane Bend | Benzene Ring | 1050 - 1180 | Medium |
| C=C Aromatic Stretch | Benzene Ring | 1450 - 1600 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of complex organic molecules. nih.gov For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required to establish covalent connectivity, particularly when multiple aromatic systems or complex side chains are involved.
Consider the structural elucidation of a complex derivative, such as the product formed from the reaction of this compound with 1-fluoro-2,4-dinitrobenzene, yielding S-(2,4-dinitrophenyl)-3,4-dibromobenzene. While ¹H and ¹³C NMR would show the expected signals for both substituted aromatic rings, the key challenge is to confirm the C-S-C linkage. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for this task. It reveals long-range (2- and 3-bond) correlations between protons and carbons. An HMBC spectrum would show a correlation between the proton adjacent to the sulfur on the dibromophenyl ring and the carbon atom bonded to the sulfur on the dinitrophenyl ring, providing definitive evidence of the thioether bond.
Table 2: Illustrative NMR Data for a Hypothetical Derivative: S-(2,4-dinitrophenyl)-3,4-dibromobenzene
This interactive table presents the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for the structural confirmation of the derivative.
| Atom Type | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| Dibromophenyl | H-2 | ~7.8 | ~130 | C-4, C-6, C-S |
| Dibromophenyl | H-5 | ~7.5 | ~128 | C-1, C-3 |
| Dibromophenyl | H-6 | ~7.3 | ~125 | C-2, C-4, C-S |
| Dinitrophenyl | H-3' | ~9.1 | ~131 | C-1', C-5' |
| Dinitrophenyl | H-5' | ~8.5 | ~127 | C-1', C-3' |
| Dinitrophenyl | H-6' | ~7.9 | ~122 | C-2', C-4' |
| Linkage | C-S Connectivity | - | - | H-2/H-6 to C-1'; H-6' to C-1 |
Chromatographic Separation Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for both assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes. nih.govnih.gov
For purity analysis, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective. sielc.com This setup can separate this compound from non-polar impurities, starting materials, and closely related positional isomers. Detection is commonly achieved using a UV detector, where the aromatic ring provides strong chromophoric activity.
In reaction monitoring, chromatography allows for the quantitative tracking of species over time. For example, in the synthesis of a thioether from this compound and an alkyl halide, small aliquots can be taken from the reaction mixture at regular intervals. HPLC analysis of these aliquots can determine the concentration of the remaining thiol and the newly formed product. Plotting these concentrations against time provides kinetic data, enabling the determination of reaction rates and endpoint. beilstein-journals.org
Table 3: Hypothetical HPLC Data for Monitoring a Thioether Synthesis
The interactive table below shows representative retention times for reactants and products in an HPLC chromatogram, illustrating how the reaction can be monitored.
| Compound | Role | Hypothetical Retention Time (min) | Observation Over Time |
| Alkyl Halide (e.g., Benzyl Bromide) | Reactant | 5.2 | Peak area decreases |
| This compound | Reactant | 4.5 | Peak area decreases |
| Benzyl-(3,4-dibromophenyl)-sulfane | Product | 8.1 | Peak area increases |
| Toluene | Internal Standard | 6.0 | Peak area is constant |
Mass Spectrometry for Mechanistic Pathway Analysis
Mass spectrometry (MS) is a vital tool for analyzing reaction pathways by identifying transient intermediates and final products. nih.govlibretexts.org For compounds containing bromine, such as this compound, the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) serves as an unmistakable signature. whitman.edu
The mass spectrum of this compound will show a characteristic cluster of peaks for the molecular ion (M⁺). Due to the presence of two bromine atoms, the spectrum will display peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This pattern allows for the confident identification of bromine-containing fragments in a mixture.
MS can be used to probe reaction mechanisms, such as the oxidative coupling of this compound to form the corresponding disulfide, 1,2-bis(3,4-dibromophenyl)disulfane. By using techniques like Electrospray Ionization (ESI-MS), one can monitor the reaction mixture in real-time. The analysis would track the disappearance of the reactant's isotopic cluster (m/z 266, 268, 270) and the appearance of the disulfide product's cluster (m/z 532, 534, 536, 538, 540), which has a more complex pattern due to the presence of four bromine atoms. Tandem MS (MS/MS) can be used to fragment suspected intermediates, providing structural information that helps to piece together the mechanistic steps of the transformation. nih.gov
Table 4: Predicted Mass Spectrometry Data for the Oxidation of this compound
This interactive table outlines the expected molecular ion clusters for the reactant and product, highlighting the characteristic isotopic patterns due to bromine.
| Compound | Formula | Key m/z Values (Relative Intensity) for Molecular Ion Cluster |
| This compound (Reactant) | C₆H₄Br₂S | 266 (50%), 268 (100%), 270 (50%) |
| 1,2-bis(3,4-dibromophenyl)disulfane (Product) | C₁₂H₆Br₄S₂ | 532 (12%), 534 (50%), 536 (100%), 538 (50%), 540 (12%) |
Historical Perspective and Contemporary Trends in Thiophenol Chemistry
Evolution of Aromatic Thiol Synthesis Methodologies
The synthesis of aromatic thiols has evolved significantly from classical methods to modern catalytic systems, driven by the need for higher efficiency, better functional group tolerance, and milder reaction conditions. Historically, the preparation of thiophenols relied on robust, multi-step processes. orgsyn.org
One of the earliest and most general methods involves the reaction of aryldiazonium chlorides with potassium ethyl xanthate, followed by hydrolysis. orgsyn.org While this approach has been widely used, it is often hampered by side reactions and potential hazards. orgsyn.org Another classical route is the reduction of aromatic sulfonyl chlorides, typically using zinc dust and acid. orgsyn.orggoogle.com This method can provide good yields of pure products but is limited to substrates that lack other reducible groups, such as nitro functionalities. orgsyn.org Furthermore, early industrial preparations included the reaction of chlorobenzene (B131634) with aqueous sodium sulfide (B99878) under high pressure and temperature. orgsyn.orggoogle.com
The latter half of the 20th century and the early 21st century saw the advent of transition metal-catalyzed reactions, which offered new avenues for C–S bond formation. Copper-catalyzed methods, in particular, have become prominent. For instance, CuI-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction with sodium borohydride, provides a versatile route to a wide range of substituted aryl thiols. organic-chemistry.org The use of copper iodide nanoparticles has enabled the synthesis of thiophenols from aryl halides in the absence of ligands and organic solvents, representing a significant step forward. organic-chemistry.org
More recent methodologies have focused on improving atom economy and simplifying procedures. The development of "one-pot" syntheses, such as the photoinduced reaction of aryl halides with the thiourea (B124793) anion, allows for the creation of various aromatic sulfur compounds from simple precursors. researchgate.net Other innovative approaches include the conversion of phenols to thiophenols via the Newman-Kwart rearrangement of O-aryl dialkylthiocarbamates. wikipedia.orgresearchgate.net
The table below summarizes the evolution of key synthetic methodologies for aromatic thiols.
| Method | Reagents | Typical Substrates | Advantages | Limitations |
| Diazonium Salt Method | Aryldiazonium chlorides, Potassium ethyl xanthate, Alkali | Aromatic amines | Broad applicability | Side reactions, potential explosion hazard orgsyn.org |
| Sulfonyl Chloride Reduction | Aromatic sulfonyl chlorides, Zinc dust, Sulfuric acid | Arenesulfonyl chlorides | Good yields of pure product orgsyn.org | Limited by other reducible functional groups orgsyn.orggoogle.com |
| Halide Substitution | Aryl halides, Sodium sulfide (Na2S) or Sodium hydrosulfide (B80085) (NaHS) | Aryl halides | Direct substitution | High pressure/temperature, potential for side reactions google.comgoogle.com |
| Copper-Catalyzed C-S Coupling | Aryl iodides, Sulfur powder, CuI, K2CO3, then NaBH4 | Aryl iodides | Good to excellent yields, wide functional group tolerance organic-chemistry.org | Requires pre-functionalized aryl iodides |
| Newman-Kwart Rearrangement | Phenols, Dialkylthiocarbamoyl chloride, Heat | Phenols | High-yield conversion of phenols to thiophenols researchgate.net | Multi-step process |
Milestones in Applications of Thiophenols in Synthetic Chemistry
Aromatic thiols and their derivatives are not merely synthetic targets but also crucial intermediates and reagents that have enabled significant advances in organic synthesis. springerprofessional.de Their utility spans from the construction of complex molecules to the development of novel materials. springerprofessional.delongdom.org
A primary application of thiophenols is in the synthesis of aryl sulfides, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. springerprofessional.de Diaryl and aryl/heteroaryl sulfides are core components of drugs used to treat a range of conditions including inflammation, cancer, and HIV. springerprofessional.de The nucleophilic nature of the thiolate anion makes it an excellent partner in substitution and coupling reactions to form C–S bonds.
Thiophenols have also been instrumental in the development of protecting group chemistry. The ability of the thiol group to be selectively introduced and later removed has made it valuable in the total synthesis of complex natural products.
In the realm of polymer chemistry and materials science, thiols participate in "click" chemistry reactions, most notably thiol-ene and thiol-yne reactions. These reactions are characterized by high efficiency, mild conditions, and tolerance of a wide variety of functional groups, making them ideal for creating polymers and functionalizing surfaces. rsc.org For example, biobased networks have been synthesized from triallyl levoglucosan (B13493) and multifunctional thiols via UV-initiated thiol-ene chemistry for applications like 3D printing. rsc.org
More recently, a novel application has emerged in the field of photocatalysis. Aromatic thiols have been shown to act as effective organo-photocatalysts that can be activated by visible light. acs.org In their excited state, their acidity increases, allowing them to catalyze reactions such as the ring-opening polymerization of lactones and the cationic polymerization of vinyl ethers. acs.org This discovery opens a new paradigm for the use of thiols beyond their traditional roles as nucleophiles or hydrogen atom transfer agents. acs.org
The table below highlights some key applications of thiophenols in synthetic chemistry.
| Application Area | Role of Thiophenol/Derivative | Significance |
| Pharmaceutical Synthesis | Building block for aryl sulfides | Core component of numerous drugs for cancer, HIV, and inflammation springerprofessional.de |
| Agrochemicals | Intermediate for pesticides and herbicides | Essential for the synthesis of active ingredients in crop protection |
| Polymer Chemistry | Monomer in thiol-ene "click" reactions | Enables efficient and sustainable synthesis of polymers and networks for applications like 3D printing rsc.org |
| Organic Synthesis | Nucleophile in C-S bond formation | Fundamental reaction for constructing organosulfur compounds youtube.com |
| Photocatalysis | Reversible photoacid catalyst | Provides spatial and temporal control over polymerization reactions under visible light acs.org |
| Nanotechnology | Ligand for nanoparticle functionalization | Used to create thiol-functionalized surfaces for applications in drug delivery and tissue engineering longdom.orgmdpi.com |
Recent Paradigms in Sustainable Thiol Chemistry
The principles of green chemistry have increasingly influenced the design of synthetic routes for and with thiols, aiming to reduce environmental impact and improve safety. benthamscience.com A major drawback of using low-molecular-weight thiols is their powerful and unpleasant odor. rsc.org This has driven research into "thiol-free" synthetic methodologies, where stable, odorless precursors serve as thiol surrogates. For example, N-thiophthalimides have been developed as direct thiolating reagents in nickel-catalyzed cross-electrophile coupling reactions to produce a wide range of sulfides without the direct use of volatile thiols. rsc.org
Another key focus of sustainable chemistry is the replacement of toxic and volatile organic solvents with more environmentally benign alternatives. ejcmpr.comejcmpr.com Water has emerged as a promising medium for certain reactions. For instance, the palladium-catalyzed direct C–H arylation of thiophene (B33073) derivatives has been successfully performed in water, including low-purity industrial wastewater, enhancing the green metrics of the process. unito.it
The development of syntheses using biobased and renewable feedstocks is another cornerstone of sustainable chemistry. rsc.org Levoglucosan, a chemical derived from the pyrolysis of cellulose, has been used to create biobased networks through thiol-ene click chemistry with multifunctional thiols, which can also be sourced from renewable materials. rsc.org These materials are designed for sustainability, with some demonstrating hydrolytic degradability, making them suitable for applications like sustainable rapid prototyping. rsc.org
Furthermore, efforts are being made to minimize waste and energy consumption. This includes developing catalytic systems that operate under milder conditions and designing processes that are more atom- and step-economical. chemrevlett.com The use of plant extracts for the synthesis of nanoparticles is another green approach that avoids the use of potentially toxic organic solvents like thiophenol, which are traditionally used in some nanoparticle preparations. ejcmpr.comejcmpr.com
| Sustainable Approach | Example | Environmental Benefit |
| Use of Thiol Surrogates | N-thiophthalimides as "thiol-free" reagents for sulfide synthesis rsc.org | Avoids the use of odorous and toxic thiols, improving laboratory safety rsc.org |
| Green Solvents | Pd-catalyzed C-H arylation of thiophene derivatives in industrial wastewater unito.it | Reduces reliance on volatile organic solvents and enables repurposing of wastewater unito.it |
| Renewable Feedstocks | Thiol-ene networks from levoglucosan (derived from cellulosic biomass) rsc.org | Increases the bio-based content of materials, reducing dependence on fossil fuels rsc.org |
| Energy Efficiency | Optimization of reaction times and temperatures in catalytic processes unito.it | Lowers energy consumption and associated carbon footprint unito.it |
| Alternative Synthesis Media | Use of deep eutectic solvents (DES) for C-H arylation reactions | Provides a recyclable and often biodegradable reaction medium |
| Biological Synthesis Methods | Plant extract-mediated synthesis of nanoparticles ejcmpr.comejcmpr.com | Eliminates the need for toxic organic solvents like thiophenol in certain applications ejcmpr.comejcmpr.com |
Future Research Directions and Emerging Opportunities for 3,4 Dibromobenzenethiol
Exploration of Novel Catalytic Transformations
The presence of bromine atoms on the aromatic ring of 3,4-Dibromobenzenethiol opens avenues for its use in novel catalytic transformations, particularly in the realm of cross-coupling reactions. Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, are a prime area for exploration. nih.govorganic-chemistry.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
Researchers are investigating the use of this compound as a substrate in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. In these transformations, the bromine atoms can be selectively replaced with various organic moieties, leading to the synthesis of a diverse library of substituted benzenethiol (B1682325) derivatives. The thiol group can either be protected during these transformations or utilized in subsequent reactions, offering a dual handle for molecular elaboration.
Key research efforts are focused on:
Selective Cross-Coupling: Developing catalytic systems that can differentiate between the two bromine atoms, allowing for sequential and site-selective functionalization.
Tandem Catalysis: Designing one-pot reactions where the thiol group participates in a separate catalytic cycle, leading to the rapid assembly of complex heterocyclic structures.
Novel Ligand Development: Utilizing this compound derivatives as ligands for transition metal catalysts, where the electronic properties can be fine-tuned through modifications at the bromine positions.
A representative example of a potential palladium-catalyzed cross-coupling reaction involving this compound is presented below:
| Reactant 1 | Reactant 2 | Catalyst System | Product | Potential Application |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Bromo-3-arylbenzenethiol | Intermediate for pharmaceuticals |
| This compound | Alkene | Pd(OAc)₂, Phosphine (B1218219) ligand | 3,4-Di(alkenyl)benzenethiol | Monomer for polymer synthesis |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3,4-Di(alkynyl)benzenethiol | Precursor for organic electronics |
Development of Advanced Materials with Tailored Properties
The thiol group of this compound provides a strong anchoring point to metal surfaces, particularly gold, making it an ideal candidate for the formation of self-assembled monolayers (SAMs). researchgate.netnih.govsemanticscholar.org SAMs are highly ordered molecular layers that can modify the surface properties of materials, finding applications in sensors, electronics, and biocompatible coatings. The bromine atoms in this compound-based SAMs offer unique opportunities for tailoring the properties of these surfaces. For instance, the bromine atoms can be used as reactive sites for post-assembly modification, allowing for the covalent attachment of other molecules.
Furthermore, this compound can serve as a monomer for the synthesis of novel conducting polymers. nih.govnih.govekb.egsemanticscholar.org The thiol group can be oxidized to form disulfide bonds, leading to the formation of polydisulfides, a class of polymers with dynamic and responsive properties. The bromine atoms on the benzene (B151609) ring can influence the electronic properties of the resulting polymer, such as its conductivity and band gap.
Emerging research directions in this area include:
Functional Surfaces: Creating SAMs with tunable wettability, adhesion, and chemical reactivity by exploiting the bromine atoms for further chemical transformations.
Conducting Polymers: Synthesizing novel poly(phenylene sulfide) derivatives with enhanced thermal stability and tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). nih.govnih.govekb.egsemanticscholar.org
Nanomaterials: Using this compound to functionalize nanoparticles, providing a means to control their assembly and integrate them into functional devices. nanopartz.comnih.gov
Integrated Computational and Experimental Design Strategies
The rational design of novel catalysts and materials derived from this compound can be significantly accelerated by the integration of computational and experimental approaches. nih.govpeerj.com Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic properties of molecules, as well as to elucidate reaction mechanisms. nih.govresearchgate.net
By computationally screening virtual libraries of this compound derivatives, researchers can identify promising candidates for specific applications before embarking on time-consuming and resource-intensive experimental work. For instance, DFT calculations can be used to:
Predict Reactivity: Determine the relative reactivity of the two bromine atoms towards different catalytic systems. peerj.com
Elucidate Electronic Properties: Calculate the HOMO-LUMO gap and other electronic parameters of polymers derived from this compound to predict their conducting properties.
Model Self-Assembly: Simulate the formation of SAMs on metal surfaces to understand the packing and orientation of the molecules.
A hypothetical data table generated from DFT calculations on this compound and a derivative is shown below to illustrate the type of insights that can be gained:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.25 | -1.89 | 4.36 | 1.78 |
| 3-Aryl-4-bromobenzenethiol | -5.98 | -2.15 | 3.83 | 2.54 |
These computational predictions can then be used to guide the synthesis and characterization of the most promising candidates in the laboratory, creating a powerful feedback loop between theory and experiment.
Sustainable Synthesis and Application Development
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on the development of sustainable synthetic routes and applications. mdpi.comnih.govimpactfactor.orgresearchgate.netresearchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.
Traditional methods for the synthesis of brominated thiophenols often involve harsh reagents and generate significant waste. google.comgoogle.com Future efforts will likely concentrate on:
Catalytic Bromination: Developing selective and efficient catalytic methods for the bromination of thiophenol, minimizing the use of stoichiometric bromine.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.
Biocatalysis: Exploring enzymatic routes for the synthesis and modification of this compound.
In terms of applications, the development of materials from this compound that contribute to sustainability is a key goal. This could involve creating recyclable polymers, developing sensors for environmental monitoring, or designing more efficient catalysts for clean energy production. For example, catalytic hydrodehalogenation is a promising method for the degradation of brominated compounds, which could be relevant for the end-of-life considerations of materials derived from this compound. gnest.org
The principles of green chemistry can be applied throughout the lifecycle of this compound, from its synthesis to its final application, ensuring that its potential is realized in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dibromobenzenethiol, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or bromination of benzenethiol derivatives. For NAS, thiol groups are introduced using reagents like NaSH in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Bromination at the 3,4-positions requires electrophilic bromine sources (e.g., Br₂ with FeBr₃ catalysis) . Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity validation via HPLC (>98%) or GC-MS is critical to confirm the absence of di-brominated byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its thiol group and bromine substituents, the compound is corrosive and volatile. Work must be conducted in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Spill management requires neutralization with 5% NaOH solution. Waste disposal should follow halogenated organic waste protocols. Stability tests under inert atmospheres (N₂/Ar) are recommended to avoid decomposition .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of aromatic protons in dibrominated positions).
- IR Spectroscopy : Verify S-H stretch (~2550 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).
- Mass Spectrometry (EI-MS) : Check molecular ion peaks (m/z ≈ 248 for C₆H₃Br₂S). Cross-reference data with computational predictions (e.g., DFT) for accuracy .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilicity at adjacent positions. Reactivity in Suzuki-Miyaura couplings can be enhanced using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating. Competitive debromination pathways should be monitored via in-situ Raman spectroscopy. Comparative studies with mono-brominated analogs (e.g., 4-bromobenzenethiol) are advised to isolate substituent effects .
Q. What strategies resolve contradictions in reported reaction yields for thiol-mediated functionalization of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or oxygen sensitivity. Systematic replication under controlled conditions (e.g., glovebox for oxygen-free reactions) is critical. Use a fractional factorial design to test variables (temperature, solvent, catalyst). Meta-analysis of literature data (e.g., systematic reviews) can identify trends obscured by outlier studies .
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for S-H and C-Br bonds. Solvent effects are incorporated via PCM models. Compare results with experimental DSC data (decomposition temperatures) to validate predictions. Open-source tools like ORCA or Gaussian are recommended for reproducibility .
Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular S-H···Br interactions. Pair distribution function (PDF) analysis complements SC-XRD for amorphous phases. Solid-state NMR (¹³C CP/MAS) probes dynamic interactions in polymorphic forms. Data should be archived in crystallographic databases (e.g., CCDC) for community validation .
Methodological Design & Data Analysis
Q. How to design a study comparing this compound’s reactivity across different solvent systems?
- Methodological Answer : Use a split-plot design:
- Variables : Solvent (polar vs. nonpolar), temperature (25–80°C), catalyst (Pd, Cu).
- Outputs : Reaction yield (HPLC), byproduct formation (GC-MS).
- Statistical Analysis : ANOVA with post-hoc Tukey tests to identify significant solvent-catalyst interactions. Replicate experiments 3× to minimize batch effects .
Q. What systematic review frameworks are suitable for synthesizing fragmented data on brominated thiols?
- Methodological Answer : PRISMA guidelines ensure transparency. Databases (SciFinder, Reaxys) are searched with keywords: “bromobenzenethiol,” “cross-coupling,” “synthesis.” Inclusion criteria: peer-reviewed studies (2000–2025), experimental yields >70%. Risk of bias is assessed via ROBIS tool. Data extraction templates standardize variables (e.g., reaction time, solvent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
